4-(2-Methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound derived from naftopidil, a known α1D/1A antagonist. [] It is classified as a piperazine derivative and has been investigated for its potential in the treatment of benign prostatic hyperplasia (BPH). [] This compound exhibits high subtype-selectivity for both α1D- and α1A- adrenergic receptors. []
While a detailed synthetic procedure for 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is not explicitly described in the provided literature, it is mentioned as being derived from naftopidil. [] A potential synthetic route could involve reacting a suitably protected piperazine derivative with 1-methyl-1H-indole-3-carboxylic acid chloride, followed by deprotection and coupling with 2-methoxyphenylboronic acid via a Suzuki coupling reaction.
4-(2-Methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells. [] Interestingly, this effect appears to be independent of its α1-adrenergic receptor antagonistic activity, suggesting a multi-target mechanism of action. [] One potential pathway involves the downregulation of the anti-apoptotic gene Bmi-1. []
4-(2-Methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been investigated for its potential in the treatment of benign prostatic hyperplasia (BPH). [] In preclinical studies, it demonstrated superior efficacy compared to naftopidil in reducing prostate weight, shrinking prostate volume, and inducing apoptosis in BPH models. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2